molecular formula C23H20ClN3O2 B11695809 N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine

Cat. No.: B11695809
M. Wt: 405.9 g/mol
InChI Key: MYECQEXMYQWWPG-AFUMVMLFSA-N
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Description

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and clinical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-yl]-1-[(E)-phenyldiazenyl]-1-phenylmethanimine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine is unique due to its specific structural features, such as the presence of both benzimidazole and dimethoxyphenyl groups. These structural elements contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C23H20ClN3O2

Molecular Weight

405.9 g/mol

IUPAC Name

(E)-N-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(3,4-dimethoxyphenyl)methanimine

InChI

InChI=1S/C23H20ClN3O2/c1-28-21-12-9-17(13-22(21)29-2)14-25-23-26-19-5-3-4-6-20(19)27(23)15-16-7-10-18(24)11-8-16/h3-14H,15H2,1-2H3/b25-14+

InChI Key

MYECQEXMYQWWPG-AFUMVMLFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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